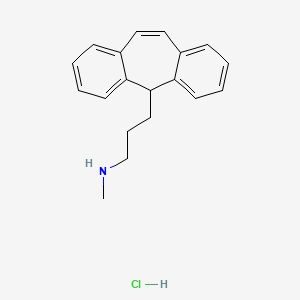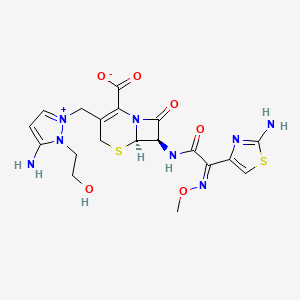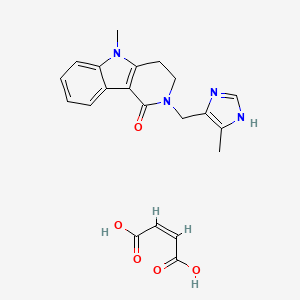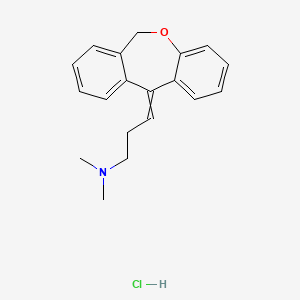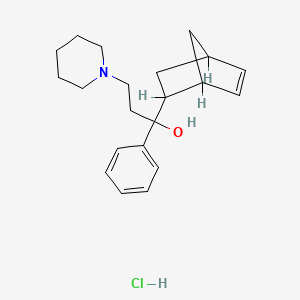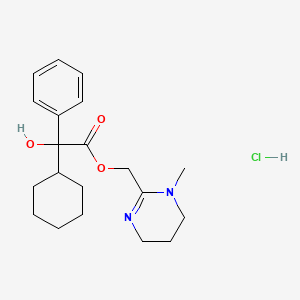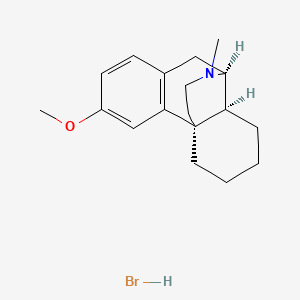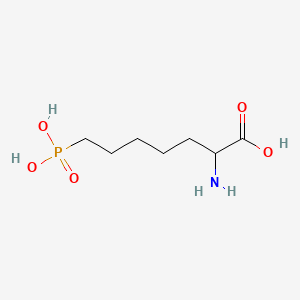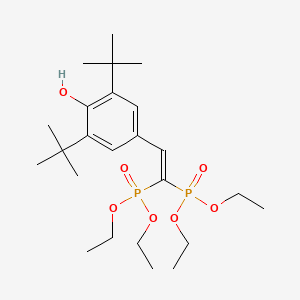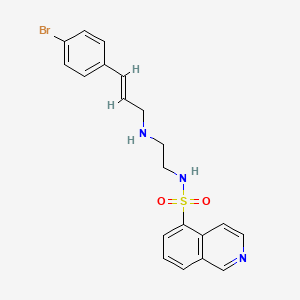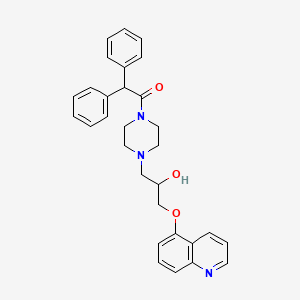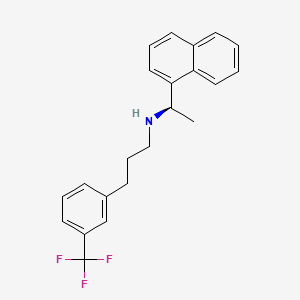
西那卡塞
描述
Cinacalcet is a calcimimetic agent that acts by increasing the sensitivity of the calcium-sensing receptors on the parathyroid gland cells to extracellular calcium. This compound is primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease on dialysis, as well as hypercalcemia in patients with parathyroid carcinoma .
作用机制
西那卡塞通过增加甲状旁腺细胞上钙感应受体对细胞外钙的敏感性来发挥作用。 这会导致甲状旁腺激素分泌减少,进而降低血清钙水平 . 参与的分子靶标包括钙感应受体,它们被西那卡塞变构激活 .
科学研究应用
西那卡塞具有广泛的科学研究应用,包括:
生化分析
Biochemical Properties
Cinacalcet interacts with the calcium-sensing receptor, a G protein-coupled receptor, on the surface of the chief cell of the parathyroid gland . This receptor is the principal negative regulator of parathyroid hormone secretion . Cinacalcet increases the sensitivity of these receptors to activation by extracellular calcium, resulting in the inhibition of parathyroid hormone secretion .
Cellular Effects
Cinacalcet has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways and gene expression. Specifically, it reduces parathyroid hormone levels, which is associated with a decrease in serum calcium levels .
Molecular Mechanism
Cinacalcet exerts its effects at the molecular level through binding interactions with the calcium-sensing receptor. By increasing the sensitivity of these receptors to extracellular calcium, it inhibits the secretion of parathyroid hormone . This mechanism of action results in changes in gene expression and enzyme activity, particularly those related to calcium regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cinacalcet have been observed to change over time. For instance, serum parathyroid hormone levels decreased significantly after 2 weeks and up to 28 weeks after treatment with cinacalcet .
Dosage Effects in Animal Models
In animal models, the effects of Cinacalcet vary with different dosages. For example, administration of Cinacalcet resulted in a rapid and substantial (>90%) reduction in plasma parathyroid hormone within 1-2 hours .
Metabolic Pathways
Cinacalcet is extensively metabolized via oxidative N-dealkylation to hydrocinnamic acid and hydroxy-hydrocinnamic acid, which are further metabolized via ß-oxidation and glycine conjugation . The oxidative N-dealkylation process also generates metabolites that contain the naphthalene ring .
Transport and Distribution
Cinacalcet is well absorbed, with greater than 74% oral bioavailability of cinacalcet-derived radioactivity in monkeys and humans . In rats, cinacalcet-derived radioactivity was widely distributed into most tissues, with no marked gender-related differences .
Subcellular Localization
The subcellular localization of Cinacalcet is primarily at the calcium-sensing receptors on the surface of the chief cell of the parathyroid gland . This localization allows Cinacalcet to effectively modulate the activity of these receptors and influence the secretion of parathyroid hormone .
准备方法
合成路线和反应条件
西那卡塞可以通过多种方法合成,包括:
酰胺化反应后还原: 这涉及从3-(三氟甲基)肉桂酸形成酰胺中间体,然后进行还原.
还原胺化: 该方法涉及醛与胺反应生成亚胺,然后将其还原形成所需产物.
亲核取代: 这涉及用亲核试剂取代合适的离去基团.
工业生产方法
西那卡塞的工业生产涉及优化反应条件,例如温度、溶剂选择和搅拌速度,以确保高产率和纯度。 例如,在席夫碱形成过程中控制搅拌速度对于最大程度地减少杂质并最大程度地提高产率至关重要 .
化学反应分析
反应类型
西那卡塞会经历多种类型的化学反应,包括:
还原: 涉及加氢或脱氧。
取代: 涉及用另一种官能团取代一种官能团.
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 常见的还原剂包括氢化锂铝和硼氢化钠。
取代: 常见试剂包括卤代烷和拟卤代烷.
主要产物
从这些反应形成的主要产物取决于使用的具体试剂和条件。 例如,酰胺中间体的还原可以产生所需的西那卡塞产物 .
相似化合物的比较
西那卡塞在钙模拟剂中是独一无二的,因为它具有特定的作用机制和临床应用。 类似的化合物包括:
骨化三醇: 一种维生素 D 类似物,用于治疗低血钙症和继发性甲状旁腺功能亢进.
帕立骨化醇: 另一种维生素 D 类似物,用于治疗继发性甲状旁腺功能亢进.
属性
IUPAC Name |
N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHAWDNDOKGFTD-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
364782-34-3 (Hydrochloride) | |
| Record name | Cinacalcet [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226256560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048286 | |
| Record name | Cinacalcet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cinacalcet | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015147 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble (in HCl salt form), In water, 9.2X10-2 mg/L at 25 °C /Estimated/, 5.59e-05 g/L | |
| Record name | Cinacalcet | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01012 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CINACALCET | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cinacalcet | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015147 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
1.5X10-7 mm Hg at 25 °C at 25 °C /Estimated/ | |
| Record name | CINACALCET | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cinacalcet directly lowers parathyroid hormone levels by increasing the sensitivity of the calcium sensing receptors to activation by extracellular calcium, resulting in the inhibition of PTH secretion. The reduction in PTH is associated with a concomitant decrease in serum calcium levels., Calcimimetics are positive allosteric modulators that activate the parathyroid calcium receptor (CaR) and thereby immediately suppress parathyroid hormone (PTH) secretion. Preclinical studies have demonstrated that calcimimetics inhibit PTH secretion and parathyroid gland hyperplasia and ameliorates bone qualities in rats with chronic renal insufficiency. Clinical trials with cinacalcet hydrochloride, a calcimimetic compound, have shown that calcimimetics possess lowering effects not only on serum PTH levels but also on serum phosphorus levels in dialysis patients with secondary hyperparathyroidism (2HPT). Thus, calcimimetics have considerable potential as an innovative medical approach to manage 2HPT. In this review, the similarities are extrapolated between the pharmacological effect of calcimimetics on the set point of Ca-regulated PTH secretion and clinical observations in affected subjects with activating CaR mutations., Cinacalcet is a calcimimetic agent that increases the sensitivity of the calcium-sensing receptor to activation by extracellular calcium. Secondary hyperparathyroidism (HPT) in patients with chronic kidney disease (CKD) is a progressive disease, associated with increases in PTH levels and derangements in calcium and phosphorus metabolism. Increased PTH stimulates osteoclastic activity, resulting in cortical bone resorption and bone marrow fibrosis. The goals of treatment of secondary HPT are to lower levels of PTH, calcium, and phosphorus in the blood in order to prevent progressive bone disease and the systemic consequences of disordered mineral metabolism. In CKD patients on dialysis with uncontrolled secondary HPT, reductions in PTH are associated with a favorable impact on bone specific alkaline phosphatase, bone turnover, and bone fibrosis. The calcium sensing receptor on the surface of the chief cell of the parathyroid gland is the principal regulator of PTH secretion. Cinacalcet directly lowers PTH levels by increasing the sensitivity of the calcium sensing receptor to extracellular calcium. The reduction in PTH is associated with a concomitant decrease in serum calcium levels., Oral cinacalcet hydrochloride (HCl) is the first in a new class of therapeutic agents, the calcimimetics, and has a novel mechanism of action. It directly modulates the principal regulator of parathyroid hormone (PTH) secretion, namely the calcium-sensing receptor (CaR) on the chief cells in the parathyroid gland. Cinacalcet HCl reduces circulating PTH levels by increasing the sensitivity of the CaR to extracellular calcium. In three pivotal phase III, 26-week, randomised, double-blind, multicentre trials in chronic kidney disease (CKD) patients (n = 1136) on dialysis with uncontrolled secondary hyperparathyroidism (HPT), a significantly higher proportion of oral cinacalcet HCl 30-180 mg/day than placebo recipients achieved a reduction in intact PTH levels to < or =250 pg/mL. Cinacalcet HCl treatment also simultaneously lowered serum calcium and phosphorus, and calcium-phosphorous product levels. Notably, cinacalcet HCl proved effective in a broad range of CKD patients on dialysis with uncontrolled secondary HPT, regardless of disease severity, duration of dialysis treatment, dialysis modality, race, age, gender, or concurrent phosphate binder or vitamin D sterol use. Cinacalcet HCl (60-360 mg/day) also reduced elevated serum calcium levels by > or =1 mg/dL in 15 of 21 (71%) patients with parathyroid carcinoma in an open-label, multicentre, dose-titration trial. Cinacalcet HCl was generally well tolerated in clinical trials. Most treatment-emergent adverse events were mild to moderate in severity. /Cinacalcet hydrochloride/ | |
| Record name | Cinacalcet | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01012 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CINACALCET | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
226256-56-0 | |
| Record name | Cinacalcet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=226256-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinacalcet [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226256560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinacalcet | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01012 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cinacalcet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1R)-1-(naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINACALCET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAZ6V7728S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CINACALCET | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cinacalcet | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015147 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cinacalcet acts as an allosteric activator of the Calcium-Sensing Receptor (CaSR) [, , , ]. This activation increases the receptor's sensitivity to extracellular calcium [, , ]. As a result, the parathyroid gland interprets even normal calcium levels as high, leading to a decrease in parathyroid hormone (PTH) secretion [, , , ]. This reduction in PTH, in turn, helps regulate serum calcium and phosphorus levels [, , , ].
ANone: Unfortunately, the provided research papers primarily focus on the clinical application and effects of Cinacalcet. Details regarding its molecular formula, weight, and spectroscopic data are not extensively discussed. For this type of information, it would be best to consult a chemical database or the drug's official documentation.
A: Studies have explored both daily and intermittent dosing regimens for Cinacalcet []. Research suggests that both methods effectively control PTH levels in patients with secondary hyperparathyroidism undergoing hemodialysis []. This finding suggests that intermittent dosing could be a viable option for improving drug compliance and cost-effectiveness [].
A: Studies have shown that a treatment algorithm incorporating Cinacalcet leads to a higher rate of patients achieving Kidney Disease Outcomes Quality Initiative (KDOQI) targets for secondary hyperparathyroidism compared to conventional therapy with vitamin D and phosphate binders alone []. This improved control over PTH, calcium, and phosphorus levels is particularly noticeable in patients with less severe disease [].
A: Research suggests that a 6-month treatment regimen with Cinacalcet may contribute to a reduction in oxidative stress markers, specifically Advanced Oxidation Protein Products (AOPP), in hemodialysis patients with secondary hyperparathyroidism []. While the exact mechanism needs further investigation, this finding indicates a potential additional benefit of Cinacalcet beyond its primary effect on PTH levels [].
A: Although Cinacalcet is generally effective, some patients exhibit resistance to its therapeutic effects [, ]. Possible mechanisms include:
- Defective sensitivity of parathyroid cells to Cinacalcet [].
- Reduced expression of the Calcium-Sensing Receptor (CaSR) in parathyroid glands [, ].
- Drug interactions, particularly with medications that induce CYP3A4 metabolism, such as efavirenz [].
- Advanced nodular hyperplasia in larger parathyroid glands [].
- High baseline PTH levels despite greater absolute reductions in PTH with Cinacalcet [].
ANone: While the research doesn't pinpoint specific biomarkers uniquely linked to Cinacalcet efficacy, it highlights the importance of monitoring several parameters:
- iPTH Levels: Regularly assessing iPTH levels is crucial for adjusting Cinacalcet dosage and evaluating treatment response [, , , , , , , ].
- Calcium and Phosphate Levels: Monitoring serum calcium and phosphate levels helps manage the risk of hypocalcemia, hyperphosphatemia, and their associated complications [, , , , , , ].
- Bone Turnover Markers: Measuring bone turnover markers like BSAP and NTx can offer insights into Cinacalcet's effect on bone remodeling [].
- Oxidative Stress Markers: Assessing oxidative stress markers such as AOPP and TAS/TAC might help understand Cinacalcet's potential benefits beyond PTH control [].
A: Cinacalcet is metabolized through cytochrome P450 (CYP) isoenzymes, particularly CYP3A4, 2D6, and 1A2 []. Co-administration with drugs that induce or inhibit these enzymes can alter Cinacalcet's efficacy. For example:
- Efavirenz: This HIV medication induces CYP3A4, potentially reducing Cinacalcet's effectiveness in some patients [].
- CYP3A4 and CYP1A2 inducers or inhibitors: Dose adjustments of Cinacalcet may be necessary when used concomitantly with such medications [].
ANone: The provided research focuses on the clinical aspects of Cinacalcet. Unfortunately, information regarding its environmental impact and degradation is limited in these papers. Assessing such ecological effects generally requires specific studies focusing on the drug's fate and effects in the environment.
ANone: Cinacalcet offers several potential advantages over other treatments for secondary hyperparathyroidism:
- Oral Administration: As an oral medication, Cinacalcet offers convenience and may improve patient compliance compared to intravenous therapies [, ].
- Reduced Parathyroidectomy Rates: Cinacalcet effectively controls PTH in many patients, potentially delaying or even eliminating the need for parathyroidectomy [, , , , , ].
- Targeted Action: By specifically targeting the CaSR, Cinacalcet offers a more focused approach compared to therapies that broadly impact calcium and phosphate homeostasis [, , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


